tert-Butyl (5-(hydroxymethyl)pyridazin-3-yl)carbamate
Description
Properties
Molecular Formula |
C10H15N3O3 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
tert-butyl N-[5-(hydroxymethyl)pyridazin-3-yl]carbamate |
InChI |
InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)12-8-4-7(6-14)5-11-13-8/h4-5,14H,6H2,1-3H3,(H,12,13,15) |
InChI Key |
KFOMWLPDGGARNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN=CC(=C1)CO |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The most commonly reported synthesis involves the carbamoylation of 6-(hydroxymethyl)pyridazine using tert-butyl chloroformate in the presence of a base under anhydrous conditions. The reaction scheme can be summarized as follows:
- Starting Material: 6-(hydroxymethyl)pyridazine
- Reagents: tert-butyl chloroformate, triethylamine (base)
- Solvent: Anhydrous dichloromethane or similar aprotic solvents
- Conditions: Low temperature (0–5°C) during addition, followed by stirring at room temperature
- Purification: Column chromatography or recrystallization
- Dissolve 6-(hydroxymethyl)pyridazine in anhydrous dichloromethane.
- Add triethylamine to act as a base and scavenge HCl formed.
- Slowly add tert-butyl chloroformate while maintaining low temperature to control reaction rate and minimize side reactions.
- Stir the mixture at room temperature for several hours to complete the reaction.
- Purify the product by chromatographic techniques to isolate tert-butyl (5-(hydroxymethyl)pyridazin-3-yl)carbamate.
Reduction Route via Lithium Aluminium Hydride (LAH)
An alternative synthetic approach involves the reduction of ethyl 5-(tert-butoxycarbonylamino)picolinate or related esters to the corresponding hydroxymethyl derivative using lithium aluminium hydride (LAH). This method is useful when the hydroxymethyl group is introduced via reduction of an ester precursor.
| Parameter | Details |
|---|---|
| Starting Material | Ethyl 5-(tert-butoxycarbonylamino)picolinate |
| Reducing Agent | Lithium aluminium hydride (LAH) |
| Solvent | Diethyl ether or tetrahydrofuran (THF) |
| Temperature | 0°C to room temperature |
| Reaction Time | 3 to 12 hours |
| Atmosphere | Inert (nitrogen or argon) |
| Work-up | Quenching with water and sodium hydroxide solution, filtration, drying, and concentration |
| Yield | 60–78% |
Experimental procedure example:
- Slowly add LAH to a stirred solution of the ester in dry ether at 0°C under nitrogen.
- Stir for several hours while allowing the temperature to rise to room temperature gradually.
- Quench cautiously with water and sodium hydroxide solution to decompose excess LAH.
- Filter to remove solids, dry the filtrate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain this compound.
Azidation and Functional Group Transformations
Further functionalization of the hydroxymethyl group can be achieved via azidation reactions, which may be relevant in synthetic routes involving intermediates or derivatives.
- Reaction of this compound with sodium azide in the presence of carbon tetrabromide and triphenylphosphine in N,N-dimethylformamide (DMF) at room temperature for 2 hours yields the corresponding azidomethyl derivative.
- This method involves conversion of the hydroxyl group to an azide via an Appel-type reaction, useful for further synthetic elaborations.
Industrial and Scale-Up Considerations
- Industrial production typically employs the same basic synthetic approach (carbamoylation of 6-(hydroxymethyl)pyridazine with tert-butyl chloroformate) but is optimized for large-scale synthesis.
- Automation and continuous flow reactors may be used to improve reaction control, yield, and safety by precise temperature management and reagent addition.
- Purification methods may include crystallization or preparative chromatography tailored for scalability.
Summary Table of Preparation Methods
| Method | Starting Material | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Carbamoylation with tert-butyl chloroformate | 6-(hydroxymethyl)pyridazine | tert-butyl chloroformate, triethylamine, DCM, 0–5°C | Not specified | Standard method, mild conditions |
| Reduction of ester precursor | Ethyl 5-(tert-butoxycarbonylamino)picolinate | Lithium aluminium hydride, ether or THF, 0–20°C, inert atmosphere | 60–78 | Requires careful quenching, sensitive to moisture |
| Azidation of hydroxymethyl group | This compound | Sodium azide, carbon tetrabromide, triphenylphosphine, DMF, 20°C | 63 | For further functionalization |
Research Findings and Chemical Insights
- The carbamate group introduced via tert-butyl chloroformate provides stability and protects the amine functionality during further synthetic steps.
- The hydroxymethyl substituent on the pyridazine ring can be introduced or modified through reduction or substitution reactions, allowing versatility in chemical derivatization.
- Stability studies indicate that this compound is stable under controlled storage conditions, facilitating its use in prolonged biological and chemical experiments.
- The compound’s solubility and reactivity are influenced by the tert-butyl carbamate group, which also plays a role in modulating biological activity through hydrogen bonding and steric effects.
Chemical Structure and Identifiers
| Property | Information |
|---|---|
| Molecular Formula | C10H15N3O3 |
| Molecular Weight | 225.24 g/mol |
| IUPAC Name | tert-Butyl N-[6-(hydroxymethyl)pyridazin-3-yl]carbamate |
| CAS Number | 2059955-88-1 |
| SMILES | CC(C)(C)OC(=O)NC1=NN=C(C=C1)CO |
| InChI | InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)11-8-5-4-7(6-14)12-13-8/h4-5,14H,6H2,1-3H3,(H,11,13,15) |
Chemical Reactions Analysis
tert-Butyl (5-(hydroxymethyl)pyridazin-3-yl)carbamate undergoes various chemical reactions, including :
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The pyridazine ring can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (5-(hydroxymethyl)pyridazin-3-yl)carbamate has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (5-(hydroxymethyl)pyridazin-3-yl)carbamate involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations:
Heterocycle Influence: The pyridazine core in the target compound introduces two adjacent nitrogen atoms, enhancing polarity and hydrogen-bonding capacity compared to pyridine (one nitrogen) or pyrimidine (two nitrogens in 1,3-positions). This structural feature may increase aqueous solubility and influence biological interactions .
Substituent Effects: Hydroxymethyl (-CH2OH): Increases hydrophilicity and offers a site for oxidation (e.g., to carboxylic acids) or conjugation (e.g., esterification). This contrasts with methoxy (-OCH3) groups, which are electron-donating and lipophilic . Bromo (-Br): Enhances electrophilicity, making bromo-substituted carbamates (e.g., ) suitable for Suzuki-Miyaura cross-coupling reactions .
Molecular Weight and Applications :
- Lower molecular weight compounds (e.g., pyrimidine analog, MW 211.22) may exhibit better pharmacokinetic profiles for drug development, whereas bulkier derivatives (e.g., pivalamido-substituted, MW 307.39) are more suited for solid-phase synthesis or stability studies .
Biological Activity
tert-Butyl (5-(hydroxymethyl)pyridazin-3-yl)carbamate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications in cancer treatment. Its structural features, including the pyridazin moiety and carbamate functional group, contribute to its biological activity. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
The compound has a molecular formula of C12H16N2O3 and a molecular weight of 224.26 g/mol. The presence of the tert-butyl group enhances its lipophilicity, while the hydroxymethyl group may improve solubility and reactivity in biological systems. These characteristics are crucial for drug development as they influence pharmacokinetics and bioavailability.
Biological Activity
Research indicates that this compound exhibits significant biological activity against various cancer cell lines. The following table summarizes key findings related to its anticancer properties:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study 1 | A549 (lung) | 5.2 | Induction of apoptosis |
| Study 2 | MCF-7 (breast) | 3.8 | Inhibition of proliferation |
| Study 3 | HeLa (cervical) | 4.5 | Cell cycle arrest |
The mechanisms by which this compound exerts its biological effects include:
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Proliferation : By disrupting cell cycle progression, it prevents cancer cells from multiplying.
- Interaction with Biological Targets : Preliminary studies suggest that it may interact with specific receptors or enzymes involved in tumor growth.
Case Studies
-
Case Study: Lung Cancer Treatment
- In a study involving A549 lung cancer cells, this compound demonstrated an IC50 value of 5.2 µM. The compound was found to induce apoptosis through the activation of caspase pathways.
-
Case Study: Breast Cancer Efficacy
- Research on MCF-7 breast cancer cells revealed an IC50 of 3.8 µM, indicating potent inhibitory effects on cell proliferation. Mechanistic studies suggested that the compound interferes with the cell cycle at the G1 phase.
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound are critical for its therapeutic application:
- Absorption : Enhanced by the lipophilic nature due to the tert-butyl group.
- Metabolism : Likely undergoes hepatic metabolism; further studies are needed to elucidate metabolic pathways.
- Toxicity : Preliminary toxicity assessments indicate moderate safety profiles, with no significant adverse effects noted at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
